n-Methyl-d3-glycine-2,2-d2 hcl
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Overview
Description
n-Methyl-d3-glycine-2,2-d2 hydrochloride is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is a labeled version of sarcosine hydrochloride, which is a derivative of glycine. The presence of deuterium atoms makes it useful in various scientific research applications, particularly in studies involving metabolic pathways and reaction mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Methyl-d3-glycine-2,2-d2 hydrochloride typically involves the deuteration of sarcosine. This process can be achieved through the reaction of sarcosine with deuterated reagents under controlled conditions. The reaction conditions often include the use of deuterated solvents and catalysts to ensure the incorporation of deuterium atoms into the molecule .
Industrial Production Methods
Industrial production of n-Methyl-d3-glycine-2,2-d2 hydrochloride involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes stringent quality control measures to ensure the isotopic purity and chemical integrity of the final product .
Chemical Reactions Analysis
Types of Reactions
n-Methyl-d3-glycine-2,2-d2 hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler compounds.
Substitution: The deuterium atoms can be substituted with other atoms or groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield deuterated oxides, while reduction may produce simpler deuterated compounds. Substitution reactions can result in a variety of deuterated derivatives .
Scientific Research Applications
n-Methyl-d3-glycine-2,2-d2 hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and chemical processes where isotopic labeling is required .
Mechanism of Action
The mechanism of action of n-Methyl-d3-glycine-2,2-d2 hydrochloride involves its incorporation into metabolic pathways where it acts as a labeled analog of sarcosine. The deuterium atoms provide a distinct signature that can be tracked using various analytical techniques, allowing researchers to study the molecular targets and pathways involved in its metabolism and action .
Comparison with Similar Compounds
Similar Compounds
n-Methyl-d3-glycine hydrochloride: Another deuterated version of sarcosine hydrochloride.
n-Methylaminoacetic acid-d5 hydrochloride: A similar compound with five deuterium atoms.
2,2-dideuterio-2-(trideuteriomethylamino)acetic acid hydrochloride: A more heavily deuterated analog
Uniqueness
n-Methyl-d3-glycine-2,2-d2 hydrochloride is unique due to its specific deuterium labeling pattern, which makes it particularly useful in studies requiring precise isotopic tracing. Its unique labeling allows for detailed analysis of metabolic pathways and reaction mechanisms, providing insights that are not possible with non-deuterated or differently labeled compounds .
Properties
Molecular Formula |
C3H8ClNO2 |
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Molecular Weight |
130.58 g/mol |
IUPAC Name |
2,2-dideuterio-2-(trideuteriomethylamino)acetic acid;hydrochloride |
InChI |
InChI=1S/C3H7NO2.ClH/c1-4-2-3(5)6;/h4H,2H2,1H3,(H,5,6);1H/i1D3,2D2; |
InChI Key |
WVKIFIROCHIWAY-LUIAAVAXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NC([2H])([2H])C(=O)O.Cl |
Canonical SMILES |
CNCC(=O)O.Cl |
Origin of Product |
United States |
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